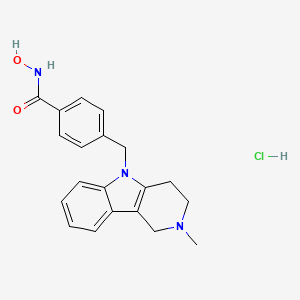

Tubastatin A hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tubastatin A hydrochloride was developed through rational design and simple chemistry, yielding a neuroprotective HDAC6 inhibitor with superior selectivity. It displays no neuronal toxicity at concentrations tested, suggesting its potential application in neurodegenerative conditions (Butler et al., 2010).

Synthesis Analysis

Tubastatin A hydrochloride is synthesized efficiently as a tetrahydro-γ-carboline-capped selective HDAC6 inhibitor. Its development involved the use of structure-based drug design and homology modeling techniques. This process allowed for the creation of potent inhibitors that can be easily scaled up for in vivo studies (Butler et al., 2010).

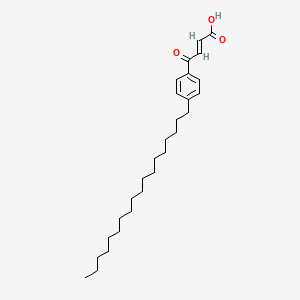

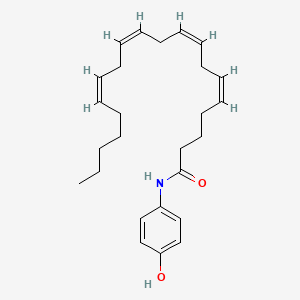

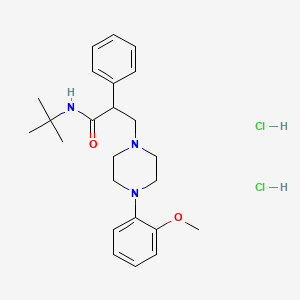

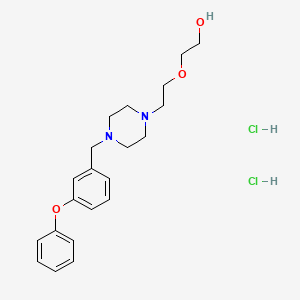

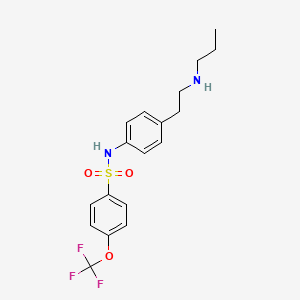

Molecular Structure Analysis

The molecular structure of Tubastatin A hydrochloride includes a tetrahydro-γ-carboline cap, which contributes to its selectivity for HDAC6. The structure has been characterized through X-ray crystallography to understand its interaction with HDAC6 and the basis for its inhibitory action (Shen et al., 2020).

Chemical Reactions and Properties

Tubastatin A's chemical properties allow it to induce elevated levels of acetylated alpha-tubulin in neuronal cultures, consistent with its HDAC6 selectivity. Its chemical structure enables selective inhibition, which is crucial for its neuroprotective effects and potential therapeutic applications without causing toxicity (Butler et al., 2010).

Physical Properties Analysis

As a hydrochloride salt, Tubastatin A hydrochloride is soluble in water, which facilitates its biological application and study in aqueous environments. This physical property is essential for its in vitro and in vivo use in research and potential therapeutic applications.

Chemical Properties Analysis

The chemical properties of Tubastatin A hydrochloride, including its stability and reactivity, make it a valuable tool in research. It interacts specifically with HDAC6, affecting the acetylation of α-tubulin without impacting histone acetylation. This selectivity underscores its utility in studying HDAC6's role in cellular processes and the potential for therapeutic targeting (Butler et al., 2010).

Applications De Recherche Scientifique

Neuroprotective Properties: Tubastatin A has shown potential as a neuroprotective agent. It has been found to induce elevated levels of acetylated alpha-tubulin in primary cortical neuron cultures, protecting against oxidative stress without neuronal toxicity (Butler et al., 2010).

Applications in Neurological Diseases: Research demonstrates the efficacy of Tubastatin A in various neurological disease animal models. It plays a crucial role in regulating axonal transport deficits, protein aggregation, and oxidative stress (Shen et al., 2020).

Anti-Inflammatory and Anti-Rheumatic Effects: Tubastatin A has shown significant anti-inflammatory and anti-rheumatic effects. It inhibited TNF-α and IL-6 in stimulated human macrophages and reduced paw volume in animal models of inflammation (Vishwakarma et al., 2013).

Protection of Intestinal Tight Junctions: In a study on a rodent model of hemorrhagic shock, Tubastatin-A protected intestinal tight junction proteins, suggesting its potential application in gastrointestinal conditions (Chang et al., 2016).

Improved Survival in Septic Models: Tubastatin A significantly improved survival in a lethal septic model by reducing cytokine production, attenuating liver injury, and increasing bacterial clearance (Li et al., 2015).

Potential in Treating Alzheimer's Disease: Tubastatin A and ACY-1215, both HDAC6 inhibitors, alleviated behavioral deficits, altered amyloid-β load, and reduced tau hyperphosphorylation in an Alzheimer's disease mouse model, offering potential therapeutic strategies for AD (Zhang et al., 2014).

Therapeutic Effects in Asthma: Tubastatin A Hcl, as a selective HDAC6 inhibitor, effectively alleviated airway inflammation in an acute mouse bronchial asthma model (Su et al., 2017).

Safety And Hazards

Tubastatin A hydrochloride is not classified as a hazardous substance or mixture8. However, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye8. Use of personal protective equipment and chemical impermeable gloves is advised8. Ensure adequate ventilation and remove all sources of ignition8. In case of accidental release, it is recommended to cover drains, collect, bind, and pump off spills8.

Orientations Futures

Tubastatin A has shown efficacy in various neurological disease animal models9. It has been suggested that the inhibition of histone deacetylase 6 activity by tubastatin A limited NLRP3 inflammasome activation and cell pyroptosis probably through the enhancement of transcription factor EB signaling, and therefore improved myocardial dysfunction after CA/CPR9.

Propriétés

IUPAC Name |

N-hydroxy-4-[(2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5-yl)methyl]benzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2.ClH/c1-22-11-10-19-17(13-22)16-4-2-3-5-18(16)23(19)12-14-6-8-15(9-7-14)20(24)21-25;/h2-9,25H,10-13H2,1H3,(H,21,24);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJTSJTWIMOGKRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C3=CC=CC=C3N2CC4=CC=C(C=C4)C(=O)NO.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tubastatin A hydrochloride | |

CAS RN |

1310693-92-5 |

Source

|

| Record name | Tubastatin A hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1310693925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TUBASTATIN A HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UHCM2AYJVX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,9S)-11-[2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B1139080.png)

![7-[3,5-Di-tert-butyl-2-(2,2-difluoro-ethoxy)-phenyl]-3-methyl-octa-2,4,6-trienoic acid](/img/structure/B1139084.png)

![N-[2-[[(3R)-1-[(4-Chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B1139086.png)